molecular formula C14H17NO7 B186800 Diethyl (4-methoxy-2-nitrophenyl)malonate CAS No. 10565-15-8

Diethyl (4-methoxy-2-nitrophenyl)malonate

Cat. No. B186800
CAS RN: 10565-15-8
M. Wt: 311.29 g/mol
InChI Key: OYBZYLASBSWKEH-UHFFFAOYSA-N
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Description

Diethyl (4-methoxy-2-nitrophenyl)malonate, also known as MEMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MEMM is a malonate derivative that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Diethyl (4-methoxy-2-nitrophenyl)malonate has been widely used as a key intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry. Additionally, Diethyl (4-methoxy-2-nitrophenyl)malonate has been used as a reagent in the synthesis of various natural products, which have potential biological activities.

Mechanism Of Action

The mechanism of action of Diethyl (4-methoxy-2-nitrophenyl)malonate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Diethyl (4-methoxy-2-nitrophenyl)malonate. However, it has been reported to exhibit moderate toxicity towards various cell lines. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

Diethyl (4-methoxy-2-nitrophenyl)malonate has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has several limitations. Diethyl (4-methoxy-2-nitrophenyl)malonate is sensitive to moisture and air, and it can decompose if not stored properly. Additionally, it can be difficult to handle due to its potential toxicity.

Future Directions

There are several future directions for the research on Diethyl (4-methoxy-2-nitrophenyl)malonate. One potential direction is the synthesis of Diethyl (4-methoxy-2-nitrophenyl)malonate derivatives with improved reactivity and selectivity. Additionally, the biological activities of Diethyl (4-methoxy-2-nitrophenyl)malonate and its derivatives could be explored further. Finally, the potential applications of Diethyl (4-methoxy-2-nitrophenyl)malonate in the field of materials science could be investigated, as it has been shown to exhibit interesting optical and electronic properties.
Conclusion:
In conclusion, Diethyl (4-methoxy-2-nitrophenyl)malonate is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl (4-methoxy-2-nitrophenyl)malonate in various fields of research.

properties

CAS RN

10565-15-8

Product Name

Diethyl (4-methoxy-2-nitrophenyl)malonate

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

diethyl 2-(4-methoxy-2-nitrophenyl)propanedioate

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(20-3)8-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3

InChI Key

OYBZYLASBSWKEH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In particular, 2-(2-amino-4-methoxyphenyl)ethanol may be prepared from 1-chloro-4-methoxy-2-nitrobenzene using conventional procedures, known by one skilled in the art and described in the literature (Bioorg. Med. Chem, 2004). Similarly, 2-(2-amino-4-methoxyphenyl)propane-1,3-diol may be prepared by hydrogenation of 2-(4-methoxy-2-nitrophenyl)propane-1,3-diol obtained by reduction of diethyl (4-methoxy-2-nitrophenyl)malonate. Also, 5-methoxy-2-(2-methoxyethyl)aniline may be prepared by reduction of the product resulting from the methylation of 2-(4-methoxy-2-nitrophenyl)ethanol. 5-Methoxy-2-[2-(methylsulfonyl)ethyl]aniline may be prepared by hydrogenation of the product resulting from the oxidation of 4-methoxy-1-[2-(methylthio)ethyl]-2-nitrobenzene. The latter may be prepared by reaction between sodium thiomethoxide and the intermediate obtained by bromo-de-hydroxylation of 2-(4-methoxy-2-nitrophenyl)ethanol as described in the scheme below.
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (2.81 g; 117.28 mmol; 2.2 eq) in DMF (35 mL) under nitrogen is added slowly at 0° C. over 20 min diethyl malonate (17.89 mL; 117.28 mmol; 2.2 eq) followed by cesium fluoride (404.91 mg; 2.67 mmol; 0.05 eq) and 1-chloro-4-methoxy-2-nitrobenzene (10 g; 53.31 mmol; 1 eq; commercially available from ACROS). The resulting reaction mixture is stirred at room temperature for 45 min then heated at 105° C. overnight. The reaction is quenched by addition of water and DMF is removed under reduced pressure. The residue obtained is taken up in EtOAc then an aqueous solution of NaHCO3 is added. The organic phase is separated and dried over MgSO4. The solvent is removed under reduced pressure to afford 25 g of a brown oil which is purified on silica gel (800 g) using cyclohexane/EtOAc (95/5) as eluent affording 4.7 g (28%) of the title compound as a yellow oil. HPLC (max plot) 89%; Rt 4.25 min. LC/MS: (ES+): 312.1, (ES−): 310.1.
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